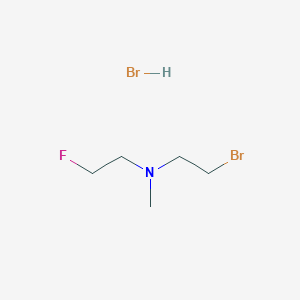

N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide” is an organic compound containing bromine, fluorine, and amine groups. Compounds with similar structures are often used in organic synthesis and medicinal chemistry due to their reactivity and potential biological activity .

Chemical Reactions Analysis

The compound contains reactive bromine and amine groups, which could participate in various chemical reactions. For example, the bromine could be displaced in a nucleophilic substitution reaction, or the amine could react with a carboxylic acid to form an amide .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of bromine and fluorine atoms could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Alternatives to Traditional Fumigants

Research has explored alternatives to traditional fumigants like methyl bromide, given its ozone-depleting properties. Studies have assessed various physical and chemical methods, including heat, cold, sanitation, and fumigant replacements such as phosphine and sulfuryl fluoride, to control pests in stored-product and quarantine contexts (Fields & White, 2002). The need for alternatives is driven by the global phase-out of ozone-depleting substances, highlighting the importance of finding effective and environmentally friendly pest control techniques.

Development of Analytical Methods

Advancements in analytical chemistry have led to the development of methods for detecting and quantifying substances related to N-(2-Bromoethyl)-2-fluoro-N-methylethanamine hydrobromide. For instance, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been utilized to identify and measure novel compounds in clinical toxicology, emphasizing the role of analytical techniques in understanding the pharmacokinetics and toxicological profiles of novel substances (Poklis et al., 2014).

Synthetic Applications

The synthetic utility of N-(2-Bromoethyl)-2-fluoro-N-methylethanamine hydrobromide and related compounds has been demonstrated in various chemical transformations. For example, the bromofluoration of allylic alcohols to yield vicinal fluorobromohydrins showcases the potential of these reagents in creating structurally diverse and functionally rich molecules (Chehidi et al., 1989). Such methodologies contribute to the development of new synthetic routes for pharmaceuticals, agrochemicals, and material science applications.

Mechanistic Insights into Biological Systems

Studies have also provided mechanistic insights into the biological effects of related compounds. For instance, research on 2-bromoethanamine hydrobromide-induced renal papillary necrosis in rats has shed light on the potential toxicological mechanisms and histopathological changes associated with exposure to bromoalkylamines (Bach et al., 1983). Understanding these mechanisms is crucial for assessing the safety and potential therapeutic applications of new chemical entities.

Mechanism of Action

Safety and Hazards

Future Directions

The study and application of “N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide” could be a promising area of research, particularly in the field of medicinal chemistry. Compounds with similar structures have been used in the synthesis of pharmaceuticals and other biologically active compounds .

properties

IUPAC Name |

N-(2-bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrFN.BrH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRATXWLWRVMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCF)CCBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Br2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54955-03-2 |

Source

|

| Record name | (2-bromoethyl)(2-fluoroethyl)methylamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2664101.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2664102.png)

![6-fluoro-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2664109.png)

![4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2664120.png)